molecular formula C12H8N4O6S B1676998 nbqx CAS No. 118876-58-7

nbqx

Cat. No.: B1676998
CAS No.: 118876-58-7
M. Wt: 336.28 g/mol
InChI Key: UQNAFPHGVPVTAL-UHFFFAOYSA-N
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Description

NBQX, also known as 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a potent and selective antagonist of the AMPA receptor. It is commonly used in scientific research to study the role of glutamate receptors in the central nervous system. This compound blocks AMPA receptors in micromolar concentrations and also inhibits kainate receptors .

Mechanism of Action

Target of Action

NBQX, also known as 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline, is a selective and competitive antagonist of the AMPA and kainate receptors . These receptors are ionotropic glutamate receptors that play key roles in fast synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with its targets by blocking the AMPA and kainate receptors . It does so in micromolar concentrations, typically around 10–20 μM . By blocking these receptors, this compound inhibits the action of glutamate, a neurotransmitter that can cause excitotoxicity when present in excess .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By blocking AMPA and kainate receptors, this compound reduces the excitatory synaptic transmission mediated by glutamate . This can lead to neuroprotective effects, as it helps counter glutamate excitotoxicity .

Pharmacokinetics

This compound has been found to have a half-life (t1/2) of 0.8 hours in Wistar and Sprague-Dawley rats, with a clearance (CL) of 3.2 liters/kg/hr . About 33% of the dose was excreted unchanged in urine . The compound is soluble in water at high concentrations, at least up to 100 mM . Its low water solubility at physiological ph, combined with fast renal excretion, can cause crystallization in the kidney at therapeutic doses .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide, decrease mTOR and BDNF levels, and exhibit neuroprotective, anticonvulsant, and antinociceptive effects . In rodent seizure models, this compound was found to have anticonvulsant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of this compound, which in turn can impact its bioavailability . Additionally, the presence of other compounds, such as probenecid, can affect the clearance of this compound .

Preparation Methods

NBQX can be synthesized through various synthetic routes. One common method involves the reaction of 6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-2,3-dione with sulfamoyl chloride under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine. The product is then purified through recrystallization or chromatography .

The disodium salt form of this compound is more water-soluble and is often used in experiments .

Chemical Reactions Analysis

NBQX undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitro and sulfamoyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotective Effects

NBQX has been extensively studied for its neuroprotective properties, particularly in conditions involving glutamate excitotoxicity. Excitotoxicity is implicated in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Case Study: Ischemic Stroke

Research has demonstrated that this compound can mitigate neuronal damage in models of ischemic stroke. In clinical studies, it was found to normalize levels of perineuronal nets and reduce seizure activity in rats treated with pentylenetetrazole (PTZ) . However, its low solubility and nephrotoxicity at therapeutic doses have limited its clinical applications .

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties, making it a candidate for treating epilepsy.

Case Study: Kainate Model of Epilepsy

In a kainate-induced seizure model in mice, administration of this compound resulted in decreased seizure severity and increased latency to seizure onset . The compound was also shown to be effective when combined with other antagonists, suggesting a synergistic effect that could enhance its therapeutic potential .

Parkinson's Disease Treatment

The application of this compound extends to neurodegenerative disorders like Parkinson's disease.

Case Study: Rhesus Monkeys

In studies involving Rhesus monkeys with induced parkinsonism, this compound administration led to improvements in motor skills, posture, and overall activity levels. The effects were dose-dependent and highlighted the potential for AMPA receptor antagonists to serve as adjunct therapies in managing Parkinson's symptoms .

Antidepressant-Like Effects

Recent studies indicate that this compound may also play a role in modulating mood disorders.

Case Study: Behavioral Studies in Mice

In experiments where norepinephrine-deficient mice were subjected to behavioral tests, this compound significantly attenuated depressive-like behaviors elicited by selective serotonin reuptake inhibitors (SSRIs) . This suggests that the compound may interact with neurotransmitter systems involved in mood regulation.

Pain Management

The analgesic properties of this compound have been explored as well.

Case Study: Pain Models

In pain assessment models such as the tail flick test, this compound demonstrated analgesic effects without adversely affecting motor coordination . This positions it as a potential candidate for pain management therapies.

Data Summary Table

Application AreaObserved EffectsRelevant Studies
NeuroprotectionMitigates neuronal damage in ischemic stroke
AnticonvulsantReduces seizure severity and latency
Parkinson's DiseaseImproves motor skills and reduces rigidity
Mood DisordersAttenuates depressive behaviors
Pain ManagementExhibits analgesic effects without motor impairment

Comparison with Similar Compounds

NBQX is often compared with other AMPA receptor antagonists, such as:

This compound is unique due to its high selectivity for AMPA receptors and its ability to block kainate receptors at higher concentrations. This makes it a valuable tool in research focused on glutamate receptor function and related neurological disorders .

Biological Activity

NBQX, or 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of the AMPA and kainate receptors, which are subtypes of glutamate receptors in the central nervous system. Its primary biological activities include neuroprotection, anticonvulsant effects, and modulation of various neurological conditions. This article compiles diverse research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and case studies.

This compound acts primarily by blocking AMPA receptors, which play a crucial role in mediating excitatory neurotransmission in the brain. The compound exhibits competitive antagonism with an IC50 value of 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors . This selective inhibition leads to several downstream effects:

  • Decreased neuronal excitability : By inhibiting AMPA receptor-mediated synaptic transmission, this compound reduces excessive neuronal firing associated with various neurological disorders.
  • Neuroprotection : It has been shown to protect against excitotoxicity induced by excessive glutamate release, which is implicated in conditions like epilepsy and neurodegenerative diseases .

Neuroprotective Effects

Research has demonstrated that this compound provides significant neuroprotective effects in models of epilepsy. For instance, a study involving post-seizure treatment with this compound in rats showed a significant reduction in seizure frequency and severity . The results indicated that this compound treatment led to:

  • Reduction in p-P70S6K activation : This kinase is involved in cellular growth and proliferation; its overactivation is associated with seizure activity.
  • Prevention of aberrant mossy fiber sprouting : A common pathological change following seizures that can lead to chronic epilepsy .

Anticonvulsant Properties

In various animal models, this compound has been shown to exert anticonvulsant effects. However, its efficacy can vary based on the model used. For example:

  • In a study assessing acute seizure development in mice using a virus-induced model, treatment with this compound resulted in an increased number of seizures compared to controls . This highlights the complexity of its effects depending on the underlying mechanism of seizure induction.

Effects on Alcohol Consumption

This compound has been investigated for its role in modulating alcohol consumption behaviors. A study found that systemic administration significantly reduced binge-like alcohol drinking in male C57BL/6J mice without affecting locomotor activity or saccharin consumption . Key findings included:

  • Sex-specific responses : The reduction in alcohol intake was observed only in male mice at specific doses (30 mg/kg).
  • Implications for addiction treatment : These results suggest potential therapeutic applications for managing alcohol use disorders.

Potential in Parkinson's Disease

This compound has also shown promise in alleviating symptoms associated with Parkinson's disease. In studies involving Rhesus monkeys with induced parkinsonism, administration of this compound resulted in improvements in motor skills and reductions in tremor . Notable outcomes included:

  • Improvement in clinical rating scales : Monkeys exhibited enhanced posture and gross motor skills following treatment.
  • Dose-dependent effects : The duration and magnitude of improvement were related to the dosage administered.

Study 1: Epilepsy Model

In a controlled experiment with rats subjected to hippocampal stimulation:

  • Treatment Group : Rats receiving this compound showed a decrease from an average of 3.22 seizures/hour to 0.14 seizures/hour post-treatment (p=0.046) .

Study 2: Alcohol Consumption

In a binge-drinking model:

  • Outcome : Male C57BL/6J mice treated with 30 mg/kg this compound consumed significantly less alcohol compared to controls (p<0.01), indicating its potential role as a modulator of addictive behaviors .

Summary Table of Biological Activities

Biological ActivityEffectReference
NeuroprotectionReduces excitotoxicity
AnticonvulsantVariable efficacy
Alcohol consumptionReduces binge drinking
Parkinson's symptomsImproves motor functions

Properties

IUPAC Name

6-nitro-2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNAFPHGVPVTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])NC(=O)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152256
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118876-58-7
Record name 1,2,3,4-Tetrahydro-6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118876-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dioxo-6-nitro-7-sulfamoylbenzo(f)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-6-nitro-7-sulfamoylbenzo[f]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NBQX
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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